molecular formula C16H24BClN2O4 B1173882 (R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol CAS No. 1228600-99-4

(R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

Cat. No.: B1173882
CAS No.: 1228600-99-4
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Description

“(R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol” (CAS: 618854-91-4) is a chiral binaphthol derivative featuring a saturated octahydro-bridged naphthalene backbone and two 3,5-bis(trifluoromethyl)phenyl substituents at the 3,3'-positions . Its molecular formula is C₃₆H₂₆O₂F₁₂, with a molecular weight of 718.571 g/mol. The compound’s stereochemical rigidity and electron-withdrawing trifluoromethyl groups make it highly valuable in asymmetric catalysis, particularly in enantioselective transformations such as hydrogenations and oxidations . The octahydro bridge enhances conformational stability compared to non-hydrogenated analogs, while the fluorine-rich substituents improve solubility in non-polar solvents .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26F12O2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)49)30-26-8-4-2-6-18(26)14-28(32(30)50)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h9-16,49-50H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGSABWUJQZVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O)C4=C5CCCCC5=CC(=C4O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of BINOL

BINOL is first halogenated at the 3,3'-positions using n-BuLi and iodine or bromine. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at −78°C to prevent overhalogenation.

Halogenation Conditions

ParameterCondition
Halogen SourceI₂ (2.2 equiv)
Basen-BuLi (2.2 equiv)
SolventTHF
Temperature−78°C → 0°C (gradual warming)
Yield85–90%

Suzuki Coupling with 3,5-Bis(trifluoromethyl)phenylboronic Acid

The dihalogenated BINOL undergoes coupling with 3,5-bis(trifluoromethyl)phenylboronic acid using a palladium catalyst. This step installs the aryl groups at the 3,3'-positions.

Optimized Coupling Protocol

ParameterCondition
CatalystPd(PPh₃)₄ (5 mol%)
LigandNone required
BaseK₂CO₃ (3.0 equiv)
SolventDioxane/H₂O (4:1)
Temperature80°C
Reaction Time12 hours
Yield78–82%

Partial Hydrogenation to Octahydro Structure

The central naphthalene rings of BINOL are partially hydrogenated to yield the 5,5',6,6',7,7',8,8'-octahydro derivative. This step reduces aromaticity while retaining the chiral axis.

Hydrogenation Conditions

The reaction employs platinum oxide (PtO₂) as a catalyst under hydrogen gas (H₂) at ambient temperature. The process selectively hydrogenates the β-positions of the naphthalene rings without over-reduction.

Hydrogenation Parameters

ParameterCondition
CatalystPtO₂ (10 wt%)
H₂ Pressure1 atm
SolventEthanol
Temperature25°C
Reaction Time24–48 hours
Conversion>95%

Stereochemical Integrity

The hydrogenation preserves the (R)-configuration of the BINOL scaffold due to the rigidity of the partially saturated structure. No racemization is observed under these conditions.

Chiral Resolution and Purification

The final compound is isolated via chromatography using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to ensure enantiopurity. Recrystallization from hexane/ethyl acetate mixtures further enhances purity.

Purification Data

ParameterResult
Enantiomeric Excess>99.5%
Purity (HPLC)>99%
Recovery70–75%

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for cost and safety:

  • Catalyst Recycling : PtO₂ is recovered via filtration and reused, reducing costs by 30%.

  • Solvent Optimization : Ethanol is replaced with 2-propanol for easier distillation and lower toxicity.

  • Continuous Hydrogenation : Flow reactors improve reaction control and scalability.

Analytical Characterization

The compound is characterized using:

  • ¹H/¹⁹F NMR : Confirms substitution pattern and hydrogenation extent.

  • X-ray Crystallography : Validates the (R)-configuration and octahydro structure.

  • HPLC-MS : Ensures absence of byproducts.

Challenges and Mitigation Strategies

ChallengeSolution
Over-hydrogenationStrict control of H₂ pressure and reaction time
Boronic acid impuritiesPre-purification via silica gel filtration
Catalyst deactivationUse of fresh PtO₂ batches

Chemical Reactions Analysis

Types of Reactions

(R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Catalysis

(R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol is utilized as a chiral catalyst in various asymmetric synthesis reactions. Its ability to facilitate nucleophilic additions to imine substrates makes it valuable in synthesizing enantiomerically pure compounds. This property is particularly useful in pharmaceutical applications where chirality is crucial for drug efficacy and safety .

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor of steroid 5α-reductase. This enzyme is implicated in androgen-dependent diseases such as benign prostatic hyperplasia and androgenic alopecia. Studies have shown that derivatives of this compound can exhibit significant inhibitory activity against dihydrotestosterone production with IC50 values in the low micromolar range .

Material Science

Due to its unique trifluoromethyl groups and naphthol structure, (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol has been explored for use in advanced materials. Its properties may contribute to the development of new polymers or coatings with enhanced thermal and chemical stability .

Case Study 1: Asymmetric Synthesis

In a study published by Chen et al., the compound was synthesized and applied in the Morita-Baylis-Hillman reaction to create new phosphanylthiourea ferrocenyl derivatives. The research demonstrated the compound's efficiency in producing high-yield asymmetric products .

Case Study 2: Inhibition of DHT Production

A recent investigation focused on the synthesis of caffeic acid amides that incorporated (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol as a key intermediate. The study reported that the compound exhibited significant inhibitory effects on DHT production in vitro with minimal cytotoxicity .

Mechanism of Action

The mechanism of action of (R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related binaphthol derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
(R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol 618854-91-4 C₃₆H₂₆O₂F₁₂ 718.571 Octahydro bridge; 3,5-bis(trifluoromethyl)phenyl substituents Asymmetric catalysis, chiral ligands for metal complexes
(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol 849939-13-5 C₃₆H₁₈O₂F₁₂ 710.51 Non-hydrogenated naphthalene backbone; same substituents Chiral fluorescent sensors, enantiomeric excess determination
rac-5,5',6,6'-Tetramethyl-3,3'-di-t-butyl-1,1'-biphenyl-2,2'-diol (BIPHEN H2) 101203-31-0 C₂₈H₃₄O₂ 414.57 Tetramethyl bridge; bulky t-butyl groups Chiral resolving agents, polymerization catalysts
(1R)-6,6’-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol Not provided C₃₄H₂₀O₂F₁₂ 688.50 (estimated) Spirobiindene backbone; similar fluorine-rich substituents Asymmetric organocatalysis, stereoselective synthesis
(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol 400027-51-2 C₃₈H₃₈O₂ 538.70 Octahydro bridge; electron-donating trimethylphenyl groups Chiral ligands for transition-metal catalysts

Key Comparative Insights

Structural Rigidity vs. Flexibility: The octahydro bridge in the target compound (CAS: 618854-91-4) confers greater conformational rigidity compared to non-hydrogenated analogs like (S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol (CAS: 849939-13-5), which exhibit higher torsional freedom . Spirobiindene derivatives (e.g., ) offer a distinct steric profile due to their fused spirocyclic structure, enabling unique enantioselectivity in organocatalytic reactions .

Electronic Effects :

  • The trifluoromethyl groups in the target compound enhance electron-withdrawing properties, improving compatibility with Lewis acidic metal catalysts (e.g., BINAP-Ru complexes) .
  • In contrast, trimethylphenyl substituents (e.g., CAS: 400027-51-2) provide steric bulk without significant electronic modulation, favoring applications in sterically demanding reactions .

Applications in Asymmetric Catalysis :

  • The target compound’s fluorine-rich structure makes it superior for reactions requiring low-polarity solvents (e.g., fluorobenzene), whereas BIPHEN H2 derivatives (CAS: 101203-31-0) are more suited for polar media .
  • The (S)-enantiomer (CAS: 849939-13-5) is preferred in fluorescent chiral sensing due to its planar aromatic backbone, which facilitates π-π interactions with analytes .

Commercial Availability: The target compound is available from suppliers like Shanghai Yuanye Bio-Technology Co., Ltd. (100 mg for ~¥142), while spirobiindene derivatives remain niche and require custom synthesis .

Research Findings and Data

Thermal and Solubility Properties

Property Target Compound (S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol BIPHEN H2
Melting Point Not reported Not reported 245–247°C
Solubility in CH₂Cl₂ High Moderate Low
Thermal Stability >200°C >180°C >250°C

Data compiled from .

Biological Activity

(R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol is a complex organic compound notable for its unique trifluoromethyl groups and bi-naphthol structure. The biological activities of this compound have garnered interest due to its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₃₆H₁₈F₁₂O₂
  • Molecular Weight : 780.53 g/mol
  • CAS Number : 756491-54-0

The presence of trifluoromethyl groups in the compound enhances its lipophilicity and metabolic stability, which may contribute to its biological activity. This modification is known to influence the interaction with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that (R)-3,3'-bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit various enzymes including phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability. The compound's analogues have demonstrated IC₅₀ values indicating effective inhibition against Bacillus subtilis Sfp-PPTase .
  • Antibacterial Properties : The compound has been evaluated for antibacterial activity against Bacillus subtilis, showing promising results in inhibiting bacterial growth at sub-cytotoxic concentrations .
  • Hormonal Activity Modulation : Similar trifluoromethyl-containing compounds have been studied for their ability to modulate hormonal activity. For instance, one related compound significantly inhibited dihydrotestosterone (DHT) production in vitro .

Table 1: Inhibitory Activity of Related Compounds

Compound NameTarget EnzymeIC₅₀ (µM)Remarks
Compound 1Sfp-PPTase10.5Confirmed hit
Compound 2AcpS-PPTase15.0Moderate activity
Compound 3DHT Production1.44High potency

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionEffective against PPTases
AntibacterialInhibitory against B. subtilis
Hormonal ModulationDHT production inhibition

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of various trifluoromethyl-substituted compounds, (R)-3,3'-bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol was found to exhibit significant antibacterial effects against Bacillus subtilis. The study utilized a series of dilutions to determine the minimum inhibitory concentration (MIC), revealing effective doses that inhibit bacterial growth without significant cytotoxicity to mammalian cells.

Case Study 2: Hormonal Modulation

Another investigation focused on the ability of related compounds to inhibit DHT production in human keratinocyte cells. The study highlighted that certain derivatives of the compound could reduce DHT levels significantly while maintaining high cell viability. This suggests potential applications in treating conditions related to androgen excess.

Q & A

Q. What are the established synthetic routes for (R)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-octahydro-binaphthol, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves:

  • Step 1: Preparation of 3,5-bis(trifluoromethyl)phenyl intermediates, such as 3,5-bis(trifluoromethyl)benzoyl chloride or benzylamine, via Friedel-Crafts acylation or nucleophilic substitution reactions .
  • Step 2: Coupling these intermediates to a chiral octahydro-binaphthol backbone using palladium-catalyzed cross-coupling or Mitsunobu reactions to establish stereochemistry .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from toluene/hexane mixtures to achieve >99% enantiomeric purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration and confirms the (R)-enantiomer. Heavy atoms (e.g., trifluoromethyl groups) enhance diffraction quality .
  • NMR Spectroscopy: 19F^{19}\text{F} and 1H^{1}\text{H} NMR distinguish diastereotopic protons and confirm substitution patterns. NOESY experiments validate spatial proximity of aromatic protons .
  • Circular Dichroism (CD): Correlates Cotton effects with the binaphthol backbone’s helicity to verify enantiopurity .

Advanced Research Questions

Q. How does the electronic and steric environment of the 3,5-bis(trifluoromethyl)phenyl substituents influence the compound's performance in asymmetric catalysis?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing trifluoromethyl groups enhance Lewis acidity in metal complexes (e.g., Rh or Ru), improving substrate activation in hydrogenation or C–C bond formation .
  • Steric Effects: Bulky substituents enforce a rigid chiral pocket, favoring specific transition states. Computational modeling (DFT) can predict steric clashes and optimize ligand design .
  • Case Study: In hydroformylation, replacing CF3_3 with methyl groups reduces enantioselectivity by 20–30%, highlighting the CF3_3 group’s critical role .

Q. What methodologies are recommended for resolving enantiomeric mixtures of this binaphthol derivative to achieve high enantiomeric excess (ee)?

Methodological Answer:

  • Enzymatic Resolution: Use carbonyl reductases (e.g., Lactobacillus kefir) to selectively reduce ketone precursors to the (R)-alcohol with >98% ee .
  • Chiral Stationary Phases: HPLC with cellulose- or amylose-based columns (e.g., Chiralpak® AD-H) resolves enantiomers using hexane/isopropanol mobile phases .
  • Dynamic Kinetic Resolution: Combine asymmetric catalysis (e.g., Sharpless epoxidation) with in situ racemization for theoretical 100% yield .

Q. How can researchers address discrepancies in reported catalytic activities of metal complexes derived from this ligand?

Methodological Answer:

  • Controlled Replication: Standardize reaction conditions (solvent purity, moisture levels, metal/ligand ratios) to isolate variables. For example, trace oxygen can deactivate Rh catalysts .
  • Advanced Characterization: Use X-ray absorption spectroscopy (XAS) to confirm metal coordination geometry, which directly impacts catalytic turnover .
  • Meta-Analysis: Compare datasets across studies to identify outliers. For instance, conflicting ee values in hydrogenation may stem from substrate impurities or varying pressure conditions .

Q. What are the optimal storage and handling conditions to maintain the compound's stability during long-term catalytic studies?

Methodological Answer:

  • Storage: Store under argon at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., molecular sieves) mitigate hydrolysis of the binaphthol backbone .
  • Stability Testing: Conduct accelerated aging studies via thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C in inert atmospheres) .
  • Handling: Use gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) to avoid ligand oxidation .

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